molecular formula C20H17ClO2 B14503603 5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene CAS No. 63553-29-7

5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene

Cat. No.: B14503603
CAS No.: 63553-29-7
M. Wt: 324.8 g/mol
InChI Key: JMHCYUHGJYTPBO-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene is an organic compound with a complex aromatic structure It is characterized by the presence of a chloro group, two methoxy groups, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,3-dimethoxybenzene
  • 1,3-Dimethoxy-2-(4-phenylphenyl)benzene
  • 5-Chloro-2-(4-phenylphenyl)benzene

Uniqueness

5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene is unique due to the combination of its functional groups and biphenyl structure. This combination imparts distinct chemical reactivity and potential biological activity compared to its similar compounds .

Properties

CAS No.

63553-29-7

Molecular Formula

C20H17ClO2

Molecular Weight

324.8 g/mol

IUPAC Name

5-chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene

InChI

InChI=1S/C20H17ClO2/c1-22-18-12-17(21)13-19(23-2)20(18)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3

InChI Key

JMHCYUHGJYTPBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C2=CC=C(C=C2)C3=CC=CC=C3)OC)Cl

Origin of Product

United States

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